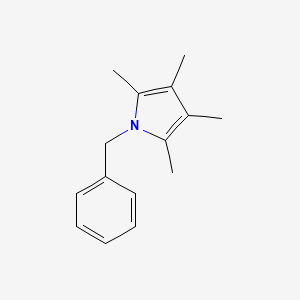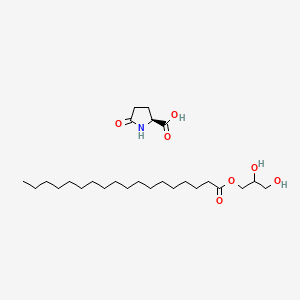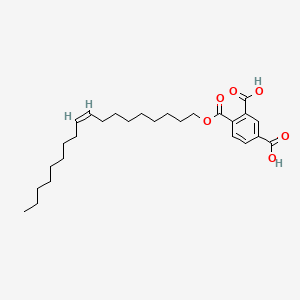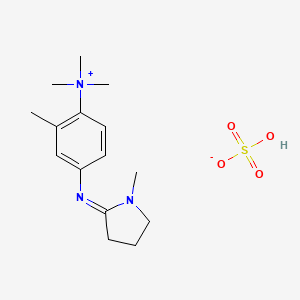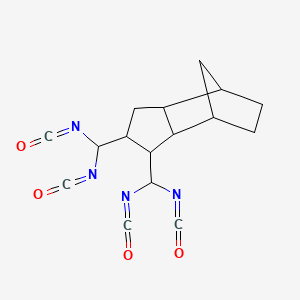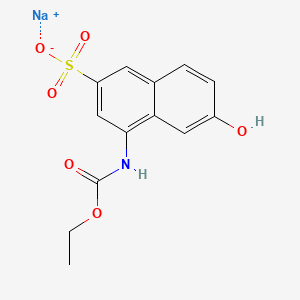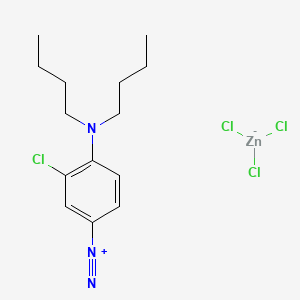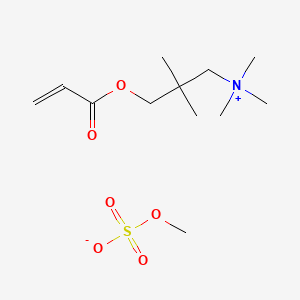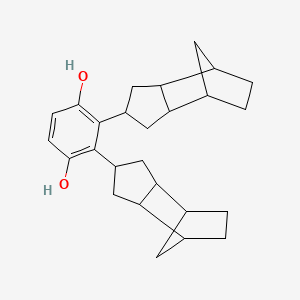
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone is a complex organic compound with the molecular formula C26H34O2 It is known for its unique structure, which includes two octahydro-4,7-methano-1H-inden-2-yl groups attached to a hydroquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone typically involves the reaction of hydroquinone with octahydro-4,7-methano-1H-inden-2-yl derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency and yield. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroquinone core to a more reduced state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more reduced hydroquinone forms.
Applications De Recherche Scientifique
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroquinone core can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar core structure but lacking the hydroquinone moiety.
Hydroquinone: A simpler compound with a hydroquinone core, used in various chemical and biological applications.
Quinone Derivatives: Compounds derived from the oxidation of hydroquinone, with distinct chemical properties and applications.
Uniqueness
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone is unique due to its combination of the hydroquinone core with two octahydro-4,7-methano-1H-inden-2-yl groups. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
93841-45-3 |
|---|---|
Formule moléculaire |
C26H34O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2,3-bis(4-tricyclo[5.2.1.02,6]decanyl)benzene-1,4-diol |
InChI |
InChI=1S/C26H34O2/c27-23-5-6-24(28)26(18-11-21-15-3-4-16(8-15)22(21)12-18)25(23)17-9-19-13-1-2-14(7-13)20(19)10-17/h5-6,13-22,27-28H,1-4,7-12H2 |
Clé InChI |
LRUURYXTKSHHJY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2CC(C3)C4=C(C=CC(=C4C5CC6C7CCC(C7)C6C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


